molecular formula C7H4BrNO B2682569 6-Bromofuro[2,3-b]pyridine CAS No. 1256813-33-8

6-Bromofuro[2,3-b]pyridine

Cat. No.: B2682569
CAS No.: 1256813-33-8
M. Wt: 198.019
InChI Key: QFRARBIMVOZNPQ-UHFFFAOYSA-N
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Description

6-Bromofuro[2,3-b]pyridine is a halogenated heterocyclic compound with the molecular formula C7H4BrNO and a molecular weight of 198.02 g/mol It is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a bromine atom attached to the sixth position of the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromofuro[2,3-b]pyridine typically involves the bromination of furo[2,3-b]pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-Bromofuro[2,3-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminofuro[2,3-b]pyridine derivative, while a Suzuki-Miyaura coupling reaction with a boronic acid would produce a biaryl derivative.

Scientific Research Applications

6-Bromofuro[2,3-b]pyridine has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including kinase inhibitors and other therapeutic agents.

    Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: It is employed in the design of chemical probes for studying biological pathways and protein-ligand interactions.

    Synthetic Chemistry: The compound is a versatile intermediate in the synthesis of complex heterocyclic compounds and natural product analogs.

Mechanism of Action

The mechanism of action of 6-Bromofuro[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites. The bromine atom and the fused ring system contribute to its binding affinity and selectivity. The compound can interact with molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, thereby modulating the activity of the target proteins and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromofuro[2,3-b]pyridine is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. The bromine atom is a good leaving group in substitution reactions and can participate in various coupling reactions, making the compound a valuable intermediate in synthetic chemistry. Additionally, the fused ring system imparts rigidity and planarity, which can enhance binding interactions with biological targets .

Properties

IUPAC Name

6-bromofuro[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-6-2-1-5-3-4-10-7(5)9-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRARBIMVOZNPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256813-33-8
Record name 6-bromofuro[2,3-b]pyridine
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